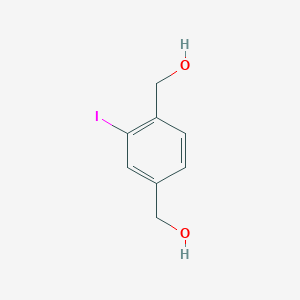

(2-Iodo-1,4-phenylene)dimethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Iodo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9IO2 . It is a product offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of “(2-Iodo-1,4-phenylene)dimethanol” consists of an iodine atom attached to a phenylene ring, which is further substituted with two methanol groups . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(2-Iodo-1,4-phenylene)dimethanol” has a molecular weight of 264.06 and a predicted density of 1.897±0.06 g/cm3 . Its boiling point is predicted to be 385.2±37.0 °C .Scientific Research Applications

Chiral Polyurethane Synthesis

(2-Iodo-1,4-phenylene)dimethanol has been used in the synthesis of chiral polyurethanes. In one study, (R)-1,1'-Bi(2-naphthol) reacted with 1,4-phenylene diisocyanate to form a mixture of linear polyurethane and cyclic compounds, including cyclic dimer and trimer. The resulting polymer was proposed to have a π-stacked, 2/1-helical conformation based on NMR, CD, UV spectra, and molecular dynamics simulations (Gudeangadi et al., 2015).

Morphology and Thermal Properties of Polyurethane Elastomer

Another application lies in the study of polyurethane elastomers (PUEs). In a research, 1,4-butanediol (1,4-BDO) was used as a chain extender to synthesize PUE. The study found that 1,4-BDO led to easier crystallization of PUE in the soft segments, and PUE based on diphenylmethane diisocyanate (MDI) arranged orderly in hard segments, resulting in micro-phase separation. PUE with 1,4-BDO also showed superior thermal stability (Lei et al., 2017).

Photophysical Properties of Isoelectronic Oligomers

The compound has been utilized in the synthesis of isoelectronic oligomers, which are models for conducting polymers. These oligomers, containing either triphenylamine or carbazole substituents as end-groups and 1,4-phenylenevinylene as π-spacers, exhibit properties relevant for applications in molecular electronics. The structural characterization and photophysical properties of these oligomers were analyzed, demonstrating their potential in various electronic applications (Grigoras et al., 2013).

Synthesis and Catalytic Properties of Organolanthanide Complexes

In another study, phenylene-bridged binuclear organolanthanide complexes were synthesized, demonstrating their efficacy as multicenter homogeneous 4f catalysts. These complexes were found to efficiently catalyze the intramolecular hydroamination/cyclization of aminoalkenes, aminoalkynes, and aminodienes (Yuen & Marks, 2008).

X-Ray Irradiation Effects on Poly(p-phenylene vinylene)

A significant application is in the study of X-ray exposure effects on polymers like poly(p-phenylene vinylene) and its derivatives. Research has shown that X-ray exposure can induce chemical changes in these polymers, affecting their optical absorption, photoluminescence, electrical conductivity, and field-effect mobility. This has implications for understanding and improving the performance of these materials in various electronic and photovoltaic applications (Graham et al., 1997).

properties

IUPAC Name |

[4-(hydroxymethyl)-3-iodophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDACSUDLCNPJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

![3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride](/img/structure/B2927727.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2927734.png)

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)